2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide
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Overview
Description
The compound “2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide” is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound, i.e., it contains atoms of at least two different elements in its rings. In this case, the benzofuran moiety consists of a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, which is a type of aromatic heterocycle . The compound also contains an acetamide group, which would contribute to its polarity and could affect its solubility and reactivity .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
Claisen—Eschenmoser Reaction : A study showcased the utility of N,N-Dimethylacetamide dimethyl acetal in reacting with substituted benzofurans to synthesize N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides, demonstrating a method for generating complex acetamide structures from simpler benzofuran derivatives (Mukhanova et al., 2007).
Antibacterial Agents : Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity, underscoring the therapeutic potential of benzofuran-acetamide scaffolds (Sunder & Maleraju, 2013).
pKa Determination : The acidity constants of newly synthesized acetamide derivatives were explored, providing essential information for understanding their chemical behavior and potential drug interactions (Duran & Canbaz, 2013).
Pharmaceutical Applications
Anticonvulsant Potential : A study on benzofuran-acetamide scaffolds evaluated their anticonvulsant activity in mouse models, indicating the potential for developing new anticonvulsant drugs from benzofuran derivatives (Shakya et al., 2016).
Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, highlighting the versatility of acetamide derivatives in addressing fungal infections (Bardiot et al., 2015).
Anti-inflammatory Agents : Novel thiazolidin derivatives containing the acetamido moiety were synthesized and evaluated for their anti-inflammatory activity, demonstrating the compound's efficacy in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Safety and Hazards
Future Directions
Benzofuran derivatives are a class of compounds that have attracted considerable attention due to their diverse biological activities . Therefore, “2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide” and related compounds could be interesting targets for future research in medicinal chemistry .
Mechanism of Action
Benzofuran derivatives
Benzofuran is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates . Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-13-7-6-10-15(17(13)25-19)24-12-16(22)21-18(23)20-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEOMSDKPJTVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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